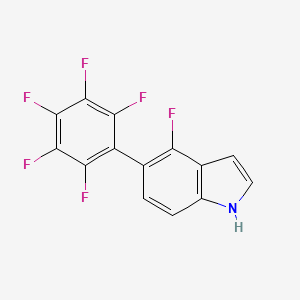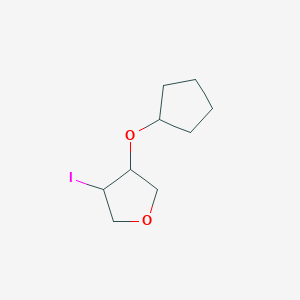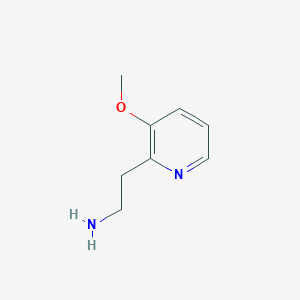
2-(3-Methoxypyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxypyridin-2-yl)ethanamine is an organic compound with the molecular formula C8H12N2O It consists of a pyridine ring substituted with a methoxy group at the 3-position and an ethanamine chain at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(3-Methoxypyridin-2-yl)ethanamine typically begins with commercially available 3-methoxypyridine.
Alkylation Reaction: The 3-methoxypyridine undergoes an alkylation reaction with a suitable alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(3-Methoxypyridin-2-yl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form secondary amines using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ethanamine chain, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
2-(3-Methoxypyridin-2-yl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structure allows for the exploration of structure-activity relationships in drug discovery.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxypyridin-2-yl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxy group and ethanamine chain can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methoxypyridin-2-yl)ethanamine: Similar structure but with the methoxy group at the 6-position.
2-(3-Methylpyridin-2-yl)ethanamine: Similar structure but with a methyl group instead of a methoxy group.
2-(3-Hydroxypyridin-2-yl)ethanamine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(3-Methoxypyridin-2-yl)ethanamine is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions. This positioning can lead to different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(3-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4-5,9H2,1H3 |
Clé InChI |
OWYWVLNDFXOIBE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC=C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
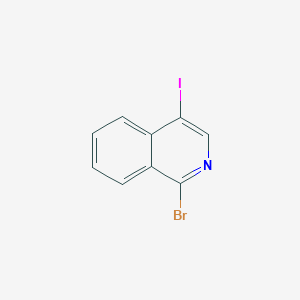
![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
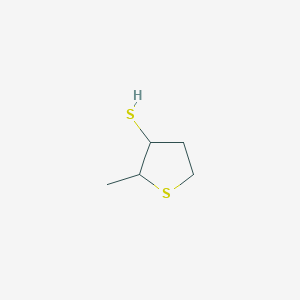
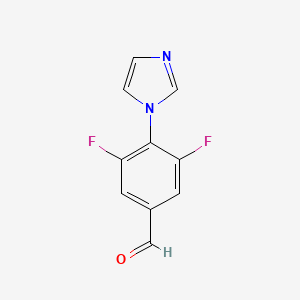
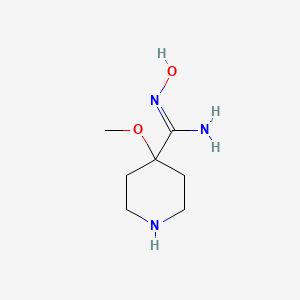

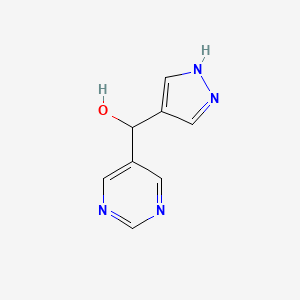
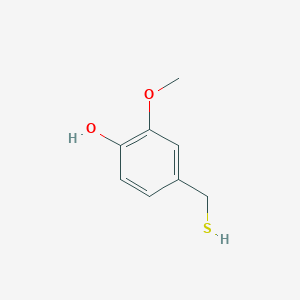
![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)

